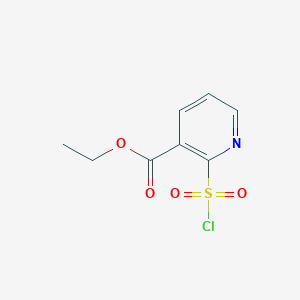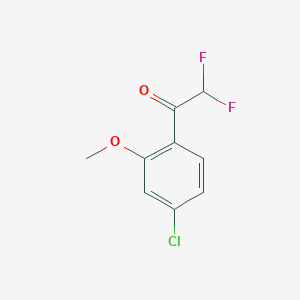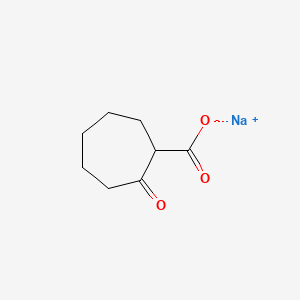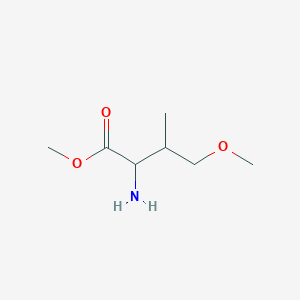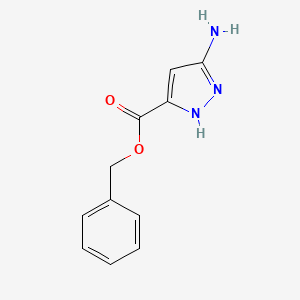
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with bromine and fluorine atoms, as well as an ethan-1-ol group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Alcohol Formation: The ethan-1-ol group can be introduced through a Grignard reaction or other suitable methods, followed by reduction if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the bromine atom to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mécanisme D'action
The mechanism of action for compounds like (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-chloropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
The unique combination of bromine and fluorine atoms in (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol can confer distinct chemical properties, such as enhanced reactivity or binding affinity, compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
Clé InChI |
WWCXWHCEIGTHSO-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=C(N=CC(=C1)Br)F)O |
SMILES canonique |
CC(C1=C(N=CC(=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


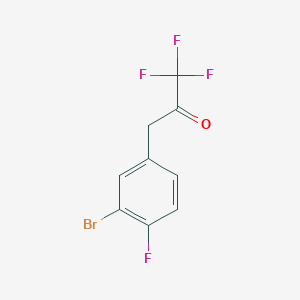
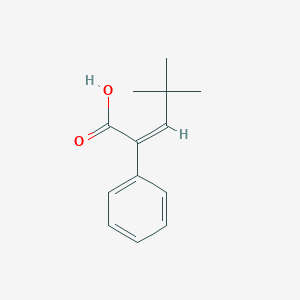
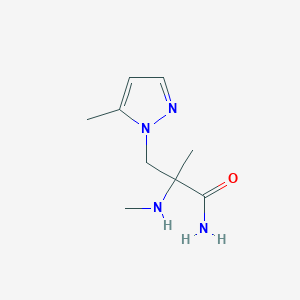
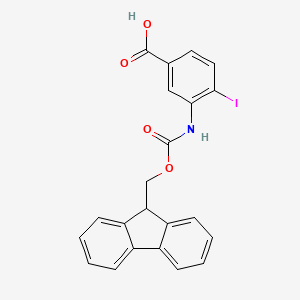
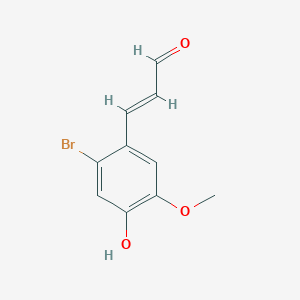

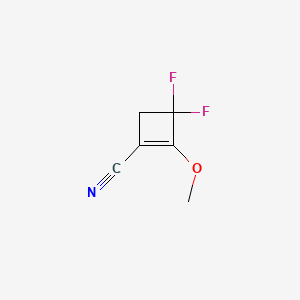
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
